![molecular formula C6H6N4O B13145260 7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13145260.png)
7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and synthetic organic chemistry This compound is characterized by its fused imidazo-pyrimidine ring structure, which imparts unique chemical and biological properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of appropriate aldehydes with amines and isocyanides under acidic or basic conditions to form the imidazo-pyrimidine core . Another approach involves the cyclization of preformed intermediates through tandem reactions and carbon-nitrogen bond formation .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient synthesis. The use of catalysts and automated systems can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions: 7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace hydrogen atoms with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups onto the imidazo-pyrimidine core .
Aplicaciones Científicas De Investigación
7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby blocking their activity. This compound may also interact with nucleic acids and proteins, affecting various cellular processes. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Imidazo[1,2-a]pyrimidine: Shares a similar core structure but differs in the position of nitrogen atoms.
Imidazo[1,2-a]pyrazine: Another related compound with a different arrangement of nitrogen atoms.
Pyrido[2,3-d]pyrimidine: A compound with a fused pyridine-pyrimidine ring system.
Uniqueness: 7-Aminoimidazo[1,2-c]pyrimidin-5(1H)-one is unique due to its specific ring structure and the presence of an amino group at the 7-position. This structural feature imparts distinct chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C6H6N4O |
|---|---|
Peso molecular |
150.14 g/mol |
Nombre IUPAC |
7-amino-6H-imidazo[1,2-c]pyrimidin-5-one |
InChI |
InChI=1S/C6H6N4O/c7-4-3-5-8-1-2-10(5)6(11)9-4/h1-3H,7H2,(H,9,11) |
Clave InChI |
HKBKQEOSUUMRCX-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=N1)C=C(NC2=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


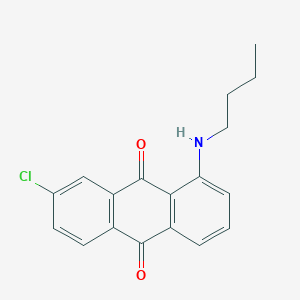
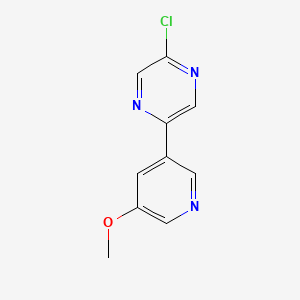


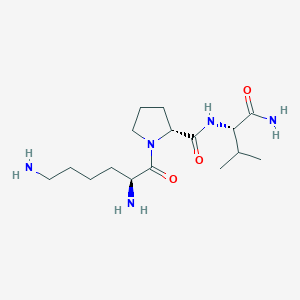
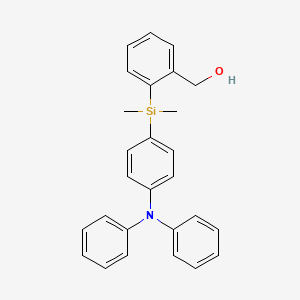

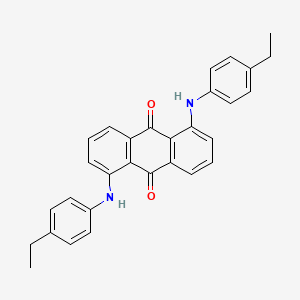

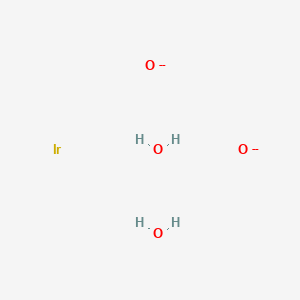
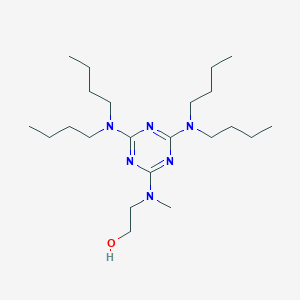
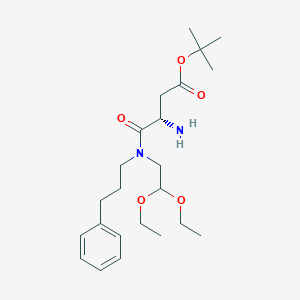
![5-[(Tert-butyldimethylsilyl)oxy]-2,3-dihydro-1-benzofuran-3-ol](/img/structure/B13145245.png)

